molecular formula C12H23ClN2O B1450977 N-Cyclohexyl-4-piperidinecarboxamide hydrochloride CAS No. 63214-55-1

N-Cyclohexyl-4-piperidinecarboxamide hydrochloride

Cat. No. B1450977
CAS RN: 63214-55-1
M. Wt: 246.78 g/mol
InChI Key: NFEWOIKMJZYUTQ-UHFFFAOYSA-N
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Description

“N-Cyclohexyl-4-piperidinecarboxamide hydrochloride” is a chemical compound with the linear formula C12H22N2O . It has a molecular weight of 210.32 and 246.78 depending on the source. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for “N-Cyclohexyl-4-piperidinecarboxamide hydrochloride” is 1S/C12H22N2O.ClH/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11;/h10-11,13H,1-9H2,(H,14,15);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-Cyclohexyl-4-piperidinecarboxamide hydrochloride” is a powder at room temperature . It has a melting point of 224-225°C .

Scientific Research Applications

Pharmacological Research and Applications

  • Opioid-like Compounds: Research on compounds like MT-45, which shares structural similarities with N-Cyclohexyl-4-piperidinecarboxamide hydrochloride, reveals their opioid-like desired and unwanted effects. Such studies indicate potential uses in understanding opioid receptor interactions and could guide the development of new therapeutic agents or antidotes for opioid toxicity (Sindhu M. Siddiqi et al., 2015).

Chemical Synthesis and Catalysis

  • Catalytic Oxidation of Cyclohexane: The catalytic oxidation of cyclohexane, related to the cyclohexyl component of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride, is crucial for producing key industrial compounds. Reviews highlight advances in catalyst development for selective oxidation processes, which are critical for manufacturing nylons and other polymers (A. Abutaleb & M. Ali, 2021).

Environmental Applications

  • Water Treatment and Purification: The synthesis and applications of nanofiltration (NF) membranes, which could incorporate piperidine-based components for improved performance, are vital for environmental applications including water purification and desalination. Recent reviews focus on mechanisms and performances of these membranes, suggesting potential areas for incorporating N-Cyclohexyl-4-piperidinecarboxamide hydrochloride or derivatives (Senlin Shao et al., 2022).

Therapeutic Research

  • Anti-mycobacterial Activity: Piperazine and its analogues, as core structures in many therapeutic agents, have shown promising anti-mycobacterial activities. Reviews of these compounds outline their potential in developing treatments against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This research could guide the exploration of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride in similar contexts (P. Girase et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

The future directions of “N-Cyclohexyl-4-piperidinecarboxamide hydrochloride” are not specified in the search results. The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals , suggesting that it may have potential applications in various research fields.

properties

IUPAC Name

N-cyclohexylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11;/h10-11,13H,1-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEWOIKMJZYUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50979232
Record name N-Cyclohexylpiperidine-4-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50979232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexyl-4-piperidinecarboxamide hydrochloride

CAS RN

63214-55-1
Record name N-Cyclohexylpiperidine-4-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50979232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-cyclohexylcarbamoyl-piperidine-1-carboxylic acid tert-butyl ester (21.11 g, 68 mmol) in dioxane (250 mL) is treated with a 4M HCl solution in dioxane (51 ml, 204 mmol) at 0° C. for 1 h. The reaction mixture is stirred at 50° C. for 4 h. The resulting suspension is cooled down to RT and the product filtered, washed with cold dioxane (50 mL) and dried under HV. The subtitle compound (16.64 g, 99%) is obtained as a white powder; LC-MS A: tR=0.46 min; [M+H]+=211.20.
Quantity
21.11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
51 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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